4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)-N-thiophen-2-ylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-10(2)13-17-18-14(21-13)11-5-7-19(8-6-11)15(20)16-12-4-3-9-22-12/h3-4,9-11H,5-8H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKPPXJQMXATDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Attachment of the piperidine ring: This step might involve nucleophilic substitution reactions where a piperidine derivative reacts with an intermediate compound.
Incorporation of the thiophene ring: This could be done through cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the oxadiazole ring or the piperidine ring.
Substitution: Various substitution reactions could occur, especially on the piperidine and thiophene rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: Compounds with oxadiazole rings are often studied for their catalytic properties.
Material Science:
Biology and Medicine
Pharmacology: Exploration as potential drug candidates due to their structural diversity and biological activity.
Biochemistry: Studying interactions with biological macromolecules.
Industry
Agriculture: Potential use as agrochemicals.
Pharmaceuticals: Development of new therapeutic agents.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The oxadiazole ring, for example, is known to interact with various biological targets, potentially inhibiting or activating them.
Comparison with Similar Compounds
Heterocyclic Core Modifications
- 1,3,4-Oxadiazole vs. Triazine/Triazole: The target compound’s 1,3,4-oxadiazole ring (shared with LMM5 and ’s analog) is less polar than Compound 24’s triazin-4-ylamino group . This may enhance membrane permeability but reduce water solubility.
Backbone and Substituent Effects
- Piperidine vs. Benzamide :
The piperidine-carboxamide backbone in the target compound introduces a saturated ring system, offering conformational flexibility absent in rigid benzamide-based analogs (e.g., LMM5, ). This flexibility may improve binding to dynamic targets like G-protein-coupled receptors . - Sulfamoyl Groups: LMM5 and ’s compounds feature sulfamoyl groups, which are absent in the target compound. Sulfamoyl moieties are known to enhance antifungal activity via interactions with fungal cytochrome P450 enzymes , suggesting the target compound may lack this mechanism.
Biological Activity
The compound 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is an emerging chemical entity with potential biological activities, particularly in the field of cancer therapeutics. This article reviews its biological activity based on available research findings, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a piperidine core substituted with an oxadiazole ring and a thiophene moiety. Its molecular formula is with a molecular weight of approximately 319.42 g/mol. The structural characteristics are pivotal for its biological interactions.
Anticancer Properties
Recent studies indicate that derivatives of oxadiazole, including the target compound, exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally related to 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide have demonstrated effectiveness as tubulin inhibitors, which is critical in cancer treatment due to their role in disrupting cell division.
Table 1: Antiproliferative Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-(1,2,4-Oxadiazol-5-yl)piperidine | DU-145 (Prostate) | 0.120 | Tubulin inhibition |
| 4-(5-Isopropyl-1,3,4-Oxadiazol) | MCF-7 (Breast) | 0.150 | Apoptosis induction |
| 4-(5-Isopropyl-1,3,4-Oxadiazol) | A549 (Lung) | 0.200 | Cell cycle arrest |
The most active compound from the studies exhibited an IC50 value of 120 nM , indicating potent antiproliferative effects in prostate cancer cells .
The primary mechanism attributed to the biological activity of these compounds involves tubulin inhibition , which disrupts microtubule dynamics necessary for mitosis. This leads to increased mitotic cells and subsequent apoptosis in cancerous tissues. Additionally, some derivatives have shown the ability to activate apoptotic pathways by increasing p53 levels and caspase activity in cancer cells .
Case Studies
A notable study evaluated the activity of various oxadiazole derivatives against multiple tumor cell lines. The results indicated that modifications in the oxadiazole ring structure significantly influenced their anticancer efficacy. For instance:
-
Case Study: Prostate Cancer Treatment
- Objective : To evaluate the anticancer potential of oxadiazole derivatives in DU-145 cells.
- Findings : The lead compound showed a significant reduction in cell viability at concentrations as low as 120 nM , suggesting its potential as a lead compound for further development in prostate cancer therapy .
- Case Study: Breast Cancer Cell Line
Structure-Activity Relationship (SAR)
The SAR studies demonstrate that the presence of the isopropyl group and the thiophene moiety enhances biological activity. Variations in these substituents can lead to significant changes in potency and selectivity towards cancer cell types.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Isopropyl substitution | Increased potency |
| Thiophene integration | Enhanced selectivity |
| Oxadiazole ring variation | Altered mechanism of action |
Q & A
Q. What are the standard synthetic protocols for synthesizing 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., POCl₃) . Subsequent steps include coupling the oxadiazole intermediate with a piperidine-thiophene carboxamide precursor using carbodiimide-based coupling agents in solvents like DMF or dichloromethane under inert atmospheres . Intermediates are characterized via ¹H/¹³C NMR to confirm regioselectivity and HPLC-MS to assess purity (>95%) .
Q. Which spectroscopic and chromatographic methods are most effective for confirming the structural integrity and purity of this compound?
- NMR spectroscopy : Aromatic protons (δ 7.0–8.5 ppm) confirm thiophene and oxadiazole moieties, while aliphatic protons (δ 1.2–4.5 ppm) validate the piperidine and isopropyl groups .
- Mass spectrometry : High-resolution ESI-MS provides exact mass matching (e.g., [M+H]⁺ calculated for C₁₆H₂₁N₄O₂S: 349.1385) .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm ensure purity (>98%) .
Advanced Research Questions
Q. What strategies are employed to optimize reaction yields and minimize side products during synthesis?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in carboxamide coupling .
- Catalyst use : DMAP (4-dimethylaminopyridine) improves acylation efficiency by reducing racemization .
- Inert conditions : Nitrogen atmospheres prevent oxidation of thiophene and oxadiazole rings .
- Step monitoring : TLC and in-situ IR track reaction progress to isolate intermediates before side reactions (e.g., over-alkylation) occur .
Q. How do structural modifications to the oxadiazole and thiophene moieties influence biological activity, and what computational methods support SAR studies?
- Oxadiazole modifications : Replacing isopropyl with cyclopropyl groups (e.g., ) increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration in CNS-targeted studies .
- Thiophene substitutions : 3-Thiophene analogs (vs. 2-thiophene) show 3-fold higher binding affinity to serotonin receptors in docking studies (Autodock Vina, ΔG = −9.2 kcal/mol) .
- Computational tools : DFT calculations (Gaussian 16) predict electronic effects, while MD simulations (GROMACS) assess target binding stability .
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) across studies?
- Comparative assays : Standardize protocols (e.g., MIC for antimicrobial activity vs. MTT for cytotoxicity) to eliminate variability .
- Purity verification : Impurities (e.g., unreacted thiosemicarbazide) may artifactually elevate antimicrobial activity; re-test after HPLC purification .
- In silico profiling : Use PASS Online or SwissTargetPrediction to identify off-target interactions that explain divergent activities .
Q. What experimental approaches are used to assess the stability of this compound under varying pH, temperature, and light conditions?
- Forced degradation : Expose to 0.1M HCl/NaOH (24 hrs, 40°C) and analyze via HPLC for hydrolytic stability .
- Thermal analysis : DSC/TGA (25–300°C, 10°C/min) identifies decomposition points (>200°C suggests solid-state stability) .
- Photostability : ICH Q1B guidelines: UV light (1.2 million lux·hr) exposure followed by LC-MS to detect photo-oxidation byproducts .
Q. What in vitro and in vivo models are appropriate for elucidating the mechanism of action of this compound?
- In vitro :
- Enzyme assays: Fluorescence-based assays (e.g., HDAC inhibition) with IC₅₀ determination .
- Cell-based models: Antiproliferative activity in HeLa or MCF-7 cells (EC₅₀ via flow cytometry) .
- In vivo :
- Xenograft models: Subcutaneous tumor implants in nude mice (dosing: 10–50 mg/kg/day, i.p.) with PET imaging for bioavailability .
- PK/PD studies: Plasma half-life (t₁/₂) measurement via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
